molecular formula C23H28N2O5S B11580223 {2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone

{2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}(piperidin-1-yl)methanone

Cat. No.: B11580223
M. Wt: 444.5 g/mol
InChI Key: IJNXUVHSHMCSJV-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine-1-Carbonyl Group: This step often involves the use of piperidine and a suitable carbonylating agent such as phosgene or triphosgene.

    Attachment of the 3,4-Dimethoxybenzenesulfonyl Group: This can be done via sulfonylation, where the tetrahydroisoquinoline derivative reacts with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with various biological targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline core is known to interact with neurotransmitter receptors, potentially modulating their activity. The piperidine-1-carbonyl group may enhance binding affinity, while the 3,4-dimethoxybenzenesulfonyl group could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline and its various substituted forms.

    Piperidine Derivatives: Compounds such as piperidine-1-carboxamide and its analogs.

    Sulfonyl Derivatives: Compounds like benzenesulfonamide and its derivatives.

Uniqueness

2-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the 3,4-dimethoxybenzenesulfonyl group distinguishes it from other tetrahydroisoquinoline derivatives, potentially enhancing its pharmacological profile.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H28N2O5S/c1-29-21-11-10-19(15-22(21)30-2)31(27,28)25-16-18-9-5-4-8-17(18)14-20(25)23(26)24-12-6-3-7-13-24/h4-5,8-11,15,20H,3,6-7,12-14,16H2,1-2H3

InChI Key

IJNXUVHSHMCSJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)N4CCCCC4)OC

Origin of Product

United States

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